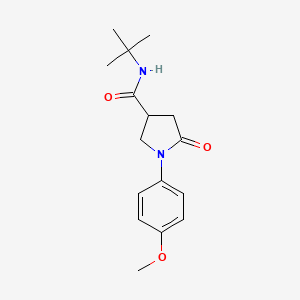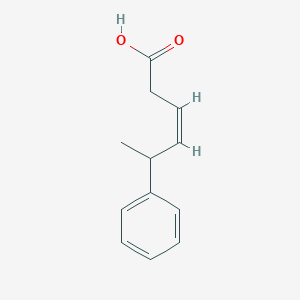![molecular formula C15H16N4O3S B5329887 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate, also known as DAPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.
科学的研究の応用
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been shown to exhibit antitumor activity against several cancer cell lines, including leukemia, breast, and lung cancer cells. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been reported to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In biotechnology, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been used as a fluorescent probe for the detection of biological molecules such as DNA and RNA. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been used as a ligand for the development of metal-organic frameworks (MOFs) with potential applications in gas storage and separation.
作用機序
The exact mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is not fully understood. However, several studies have suggested that 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate induces cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been reported to have several biochemical and physiological effects. In cancer cells, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has been shown to induce DNA damage and inhibit cell proliferation. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
実験室実験の利点と制限
One of the main advantages of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is relatively easy to synthesize and has been found to be stable under a wide range of conditions. However, one of the limitations of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate is its toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate. One area of research is the development of new derivatives of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate with improved properties such as increased selectivity and reduced toxicity. Another area of research is the development of new applications for 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate in fields such as biotechnology and materials science. Finally, further studies are needed to fully understand the mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate and its potential applications in cancer treatment and other diseases.
合成法
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate can be synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzohydrazide in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde and hydrazine hydrate to obtain 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate. This synthesis method has been reported in several scientific publications and has been found to be efficient and reproducible.
特性
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-18-19-15(16)17/h2-10H,1H3,(H4,16,17,19)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWZFCXULDBAL-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5329808.png)
![6-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5329814.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329816.png)
![3-cyclopropyl-6-{3-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329828.png)
![3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5329835.png)
![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5329843.png)
![2-isopropyl-4-methyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrimidine-5-carboxamide](/img/structure/B5329851.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5329863.png)

![7-(3-chlorophenyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329880.png)
![3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-N-isopropylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5329908.png)